1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
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Overview
Description
1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a complex organic compound that features a cyclobutane ring, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multiple steps:
Formation of the Cyclobutanecarbonyl Group: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a carbonyl compound under UV light or using a metal catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclobutanecarbonyl moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-cyclobutanecarbonyl-3-[(thiophen-2-yl)methanesulfonyl]pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.
1-cyclobutanecarbonyl-3-[(benzofuran-2-yl)methanesulfonyl]pyrrolidine: Similar structure but with a benzofuran ring.
Uniqueness
1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVQTHMGGHIHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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